![molecular formula C18H11Cl2FN4 B2647294 2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 477858-75-6](/img/structure/B2647294.png)
2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known by its CAS Number 477858-75-6, is a solid substance with a molecular weight of 373.22 . It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .
Synthesis Analysis
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthetic route of similar compounds involves the use of β-enaminone derivatives .Molecular Structure Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The brominated aminopyrazole is more reactive than 4 due to the electronic nature of the respective substituents .Physical And Chemical Properties Analysis
This compound is a solid substance . Its dipole moment changes were calculated to be 10.3, 12.8, and 19.0 D . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Applications De Recherche Scientifique
Antimycobacterial Activity
Pyrazolo[1,5-a]pyrimidines, including compounds structurally similar to 2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine, have been explored for their potent inhibitory effects on mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. The structure–activity relationship studies of these compounds revealed that analogues with specific phenyl groups exhibit potent in vitro growth inhibition of M.tb, showcasing their potential in antimycobacterial therapies (Sutherland et al., 2022).
Antibacterial Agents
Research on pyrazolo[1,5-a]pyrimidine derivatives has also demonstrated their utility as antibacterial agents. The synthesis of chalcones, pyrazolines, and amino pyrimidines from related chemical structures indicated significant antibacterial activity, emphasizing the versatility of pyrazolo[1,5-a]pyrimidine compounds in developing new antibacterial treatments (Solankee & Patel, 2004).
A2A Adenosine Receptor Antagonists
Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold, such as derivatives similar to the mentioned compound, have been identified as high affinity and selective antagonists for the A2A adenosine receptor. These findings are significant for developing therapeutics targeting various neurological and inflammatory disorders, where A2A receptor antagonism can be beneficial (Kumar et al., 2011).
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine derivatives have shown promise in anticancer research, with some compounds exhibiting marked inhibition against human lung adenocarcinoma and gastric cancer cell lines. This highlights the potential of these compounds in cancer therapy, offering a basis for further exploration into their mechanistic effects and therapeutic efficacy (Liu, Zhao, & Lu, 2020).
Anti-Inflammatory and Antimicrobial Activities
In addition to the above applications, pyrazolo[1,5-a]pyrimidine compounds have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. This dual functionality suggests a potential for developing multifaceted therapeutic agents capable of addressing complex diseases that involve inflammatory pathways and bacterial infections (Viveka et al., 2017).
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned in the retrieved documents, it’s worth noting that similar pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have tunable photophysical properties, which improve both the absorption and emission behaviors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2FN4/c19-14-6-3-11(7-15(14)20)16-8-17-23-9-13(18(22)25(17)24-16)10-1-4-12(21)5-2-10/h1-9H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFLMXXAHZOMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C(=CC(=N3)C4=CC(=C(C=C4)Cl)Cl)N=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Fluorophenyl)-9-(2-methylpropyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2647212.png)
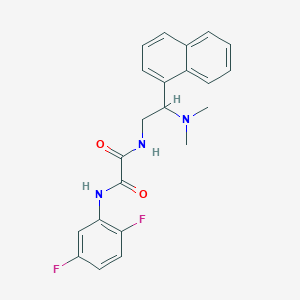
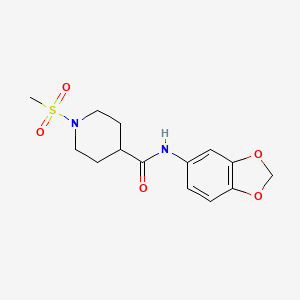
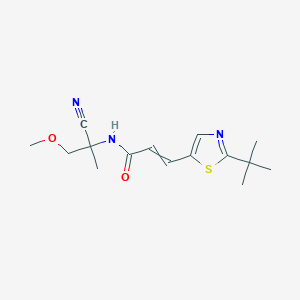
![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647221.png)
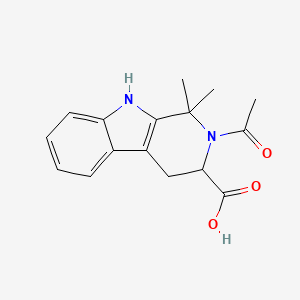
![tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate](/img/structure/B2647226.png)

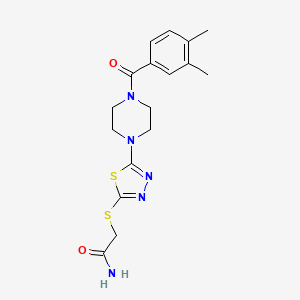
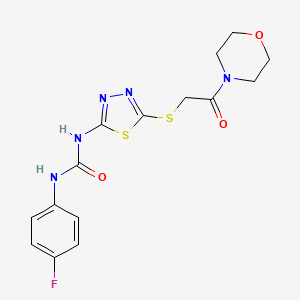
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2647231.png)

![4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2647233.png)
![N-[[4-butyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2647234.png)